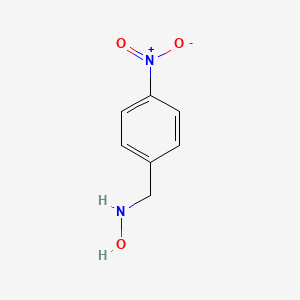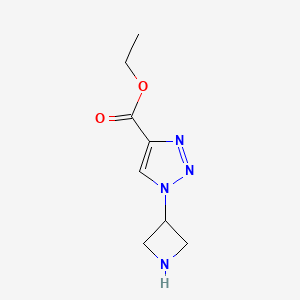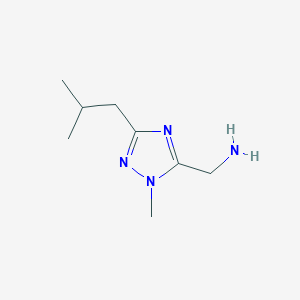![molecular formula C11H10ClF3N2S B13536367 6-Tert-butyl-4-chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine](/img/structure/B13536367.png)
6-Tert-butyl-4-chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Tert-butyl-4-chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core. This compound is of interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of tert-butyl, chloro, and trifluoromethyl groups contributes to its distinct chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-4-chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to ensure efficiency and cost-effectiveness. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Tert-butyl-4-chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boron reagents are essential for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions typically result in the formation of new carbon-carbon bonds.
Applications De Recherche Scientifique
6-Tert-butyl-4-chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development.
Materials Science: The compound’s electronic properties make it suitable for use in organic electronics and optoelectronic devices.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 6-Tert-butyl-4-chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-tert-Butyl-6-(4-Chloro-Phenyl)-2-Thioxo-2,3-Dihydro-1H-Pyrido[2,3-d]pyrimidine: This compound shares a similar core structure but differs in its substituents, which can lead to different chemical and biological properties.
tert-Butyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine: Another related compound with a pyrrolo[3,4-d]pyrimidine core, exhibiting distinct reactivity and applications.
Uniqueness
6-Tert-butyl-4-chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine is unique due to its specific combination of substituents, which confer unique electronic and steric properties. These properties can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C11H10ClF3N2S |
|---|---|
Poids moléculaire |
294.72 g/mol |
Nom IUPAC |
6-tert-butyl-4-chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C11H10ClF3N2S/c1-10(2,3)6-4-5-7(12)16-9(11(13,14)15)17-8(5)18-6/h4H,1-3H3 |
Clé InChI |
ZBKDIZGKWDKSOH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(S1)N=C(N=C2Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]aceticacidhydrochloride](/img/structure/B13536305.png)




![3-Methyl-1-[2-(1-piperidinyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13536319.png)





